1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone
Overview
Description
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is a synthetic organic compound with the molecular formula C10H8BrIN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of bromine, iodine, and a methyl group on the indazole ring
Preparation Methods
The synthesis of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the bromination and iodination of a methyl-substituted indazole precursor. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl) in the presence of a suitable solvent like dichloromethane.
Chemical Reactions Analysis
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove halogen atoms. Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions like Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Scientific Research Applications
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(5-Bromo-3-iodo-6-methyl-1H-indazol-1-yl)ethanone can be compared with other indazole derivatives, such as:
1-(5-Bromo-3-chloro-6-methyl-1H-indazol-1-yl)ethanone: Similar structure but with chlorine instead of iodine, which may result in different reactivity and biological activity.
1-(5-Bromo-3-fluoro-6-methyl-1H-indazol-1-yl)ethanone: Fluorine substitution can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-(5-Bromo-3-nitro-6-methyl-1H-indazol-1-yl)ethanone: The presence of a nitro group can introduce different electronic effects and reactivity patterns.
Properties
IUPAC Name |
1-(5-bromo-3-iodo-6-methylindazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2O/c1-5-3-9-7(4-8(5)11)10(12)13-14(9)6(2)15/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXUZXSYXZBJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=NN2C(=O)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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